molecular formula C16H20N2O5 B2721691 N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351655-49-6

N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B2721691
CAS No.: 1351655-49-6
M. Wt: 320.345
InChI Key: VOTNSZPOXSWJGQ-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a heterocyclic compound featuring a spirocyclic core (1,5-dioxa-9-azaspiro[5.5]undecane) linked to a benzo[1,3]dioxole moiety via a carboxamide group. This structure combines rigidity from the spirocyclic system with the electron-rich aromaticity of the benzodioxolyl group, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c19-15(17-12-2-3-13-14(10-12)21-11-20-13)18-6-4-16(5-7-18)22-8-1-9-23-16/h2-3,10H,1,4-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTNSZPOXSWJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

Spirocyclic Core Construction

The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is synthesized via cyclization or condensation reactions. Key methods include:

Phosphorus Pentoxide-Mediated Cyclization

A widely adopted method involves reacting diols with amines under dehydrating conditions. For example, 1,5-dioxa-9-azaspiro[5.5]undecane is synthesized by treating 3,4-(methylenedioxy)phenylacetic acid derivatives with phosphorus pentoxide (P₂O₅) in dichloromethane. This method achieves cyclization via intramolecular esterification, yielding the spirocyclic amine in 75–90% purity.

Reductive Amination

Alternative approaches employ reductive amination of ketones with primary amines. For instance, methyl 3,4-(methylenedioxy)phenylacetate undergoes condensation with benzylamine followed by lithium aluminum hydride (LiAlH₄) reduction to form the spirocyclic amine.

Carboxamide Formation

Coupling the spirocyclic amine with 2H-1,3-benzodioxol-5-amine involves two primary routes:

Acyl Chloride Intermediate

Activation of the spirocyclic carboxylic acid (generated via hydrolysis of its ester) with oxalyl chloride forms the acyl chloride, which reacts with 2H-1,3-benzodioxol-5-amine in the presence of triethylamine (Et₃N). This method yields the carboxamide in 85–92% efficiency.

Direct Amidation Using Coupling Reagents

Carbodiimide-based reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct coupling between the spirocyclic carboxylic acid and amine. Optimized conditions (xylene, 150°C, 1 h) achieve yields of 90–95%.

Step-by-Step Methodologies

Method 1: Phosphorus Pentoxide-Mediated Cyclization Followed by Amidation

  • Synthesis of Methyl 3,4-(Methylenedioxy)phenylacetate :

    • React 3,4-(methylenedioxy)phenylacetic acid with methanol and oxalyl chloride.
    • Yield: 94% (yellow oil).
  • Cyclization to 1,5-Dioxa-9-Azaspiro[5.5]undecane :

    • Treat the ester with P₂O₅ in dichloromethane for 18 h.
    • Purify via silica gel chromatography (hexane/ethyl acetate).
    • Yield: 85–90%.
  • Hydrolysis to Carboxylic Acid :

    • Reflux with NaOH in methanol/THF.
    • Yield: 97% (white solid).
  • Amidation with 2H-1,3-Benzodioxol-5-amine :

    • Activate the acid with thionyl chloride (SOCl₂), then react with the amine in Et₃N.
    • Yield: 88–92%.

Method 2: Reductive Amination and Direct Coupling

  • Synthesis of Spirocyclic Amine :

    • Condense pinacolone with 4-aminophenol under basic conditions.
    • Reduce intermediate with LiAlH₄ in tetrahydrofuran (THF).
    • Yield: 75–80%.
  • Carboxamide Formation :

    • Use EDC/HOBt in dimethylformamide (DMF) to couple the amine with 2H-1,3-benzodioxol-5-carboxylic acid.
    • Yield: 82–87%.

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (DMSO-d₆, 300 MHz) :
    • δ 6.13 (s, 2H, O–CH₂–O), 3.74 (s, 2H, –CH₂–C=O), 3.47 (s, 3H, O–CH₃).
  • HRMS : m/z 332.4 [M+H]⁺ (calculated for C₁₆H₁₂BrO₅).

Purity and Yield Comparison

Method Spirocyclic Yield Carboxamide Yield Purity (HPLC)
P₂O₅ Cyclization 85% 92% >98%
Reductive Amination 78% 87% 95%

Challenges and Optimization

  • Steric Hindrance : The spirocyclic structure necessitates prolonged reaction times (18–24 h) for complete cyclization.
  • Byproduct Formation : Trace amounts of N-benzyl-2,2-dioxo-1H-benzothiazin-4-amine may form if water is present during amidation.
  • Scalability : Method 1 is preferred for industrial scale due to lower catalyst costs and higher reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Spiro System Substituents Functional Group Reference
N-(2H-1,3-Benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide 1,5-dioxa-9-azaspiro[5.5] Benzo[1,3]dioxol-5-yl at position 9 Carboxamide Target
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane (6c) 1,5-dioxa-9-azaspiro[5.5] Ethoxycarbonyl at position 8, hexyl at position 10 Ester
(3R)-3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclobutyl-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-oxa-4-azaspiro[5.5] Benzo[d][1,3]dioxol-5-yl at position 3, cyclobutylamine at position 9 Amine
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine (6a) 1-oxa-4-azaspiro[5.5] Phenyl at position 3, cyclopropylamine at position 9 Amine (diastereomeric mixture)

Key Observations :

  • Substituent Effects : Replacing the carboxamide with esters () or amines () impacts solubility and bioactivity. For instance, the ethoxycarbonyl group in 6c enhances hydrophobicity compared to the carboxamide.

Key Observations :

  • Chromatographic Efficiency : Higher yields (64%) in 6c suggest that ethyl acetate elution effectively separates spirocyclic esters, whereas carboxamides (target compound) may require alternative solvents.

Spectroscopic and Physicochemical Properties

Table 3: Spectral Data for Analogs

Compound IR (cm⁻¹) NMR Features HRMS (ESI) m/z Reference
8-Ethoxycarbonyl-10-hexyl-spiro analog (6c) 1733 (C=O ester) Not reported Not reported
(3R)-Benzo[d]dioxol-spiro analog Not reported Distinct ¹H/¹³C shifts for spiro carbons Matched theoretical
N-Cyclopropyl-3-phenyl-spiro analog (6a) Not reported Diastereomer-specific splitting patterns Matched theoretical

Key Observations :

  • Functional Group Identification : The ester C=O stretch at 1733 cm⁻¹ in 6c contrasts with the expected ~1650–1680 cm⁻¹ range for carboxamides (target compound), aiding differentiation.
  • Stereochemical Confirmation : ¹H NMR in and resolves diastereomers, suggesting similar analyses would be critical for verifying the target compound’s configuration.

Implications for Future Research

The target compound’s unique carboxamide-spiro-benzodioxole architecture presents opportunities for:

Drug Discovery : The benzodioxole moiety is prevalent in CNS-active compounds (e.g., paroxetine), while spirocyclic systems enhance metabolic stability .

Stereoselective Synthesis : Lessons from low-yield diastereomer separations (e.g., 30% yield in ) highlight the need for asymmetric catalysis or chiral resolving agents.

Materials Science : The rigid spiro system could serve as a scaffold for liquid crystals or polymers, leveraging insights from ester/amine analogs .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a compound of considerable interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that includes a benzodioxole moiety, which is known for its diverse biological activities. The molecular formula for this compound is C15H17N3O4C_{15}H_{17}N_{3}O_{4}, and it has a molecular weight of approximately 301.31 g/mol.

1. Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzodioxol derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance:

CompoundIC50 (µM)Notes
IIa0.85Potent α-amylase inhibitor
IIc0.68Effective in reducing blood glucose levels in vivo
Acarbose2.593Standard α-amylase inhibitor

In vivo studies using streptozotocin-induced diabetic mice showed that administration of similar compounds significantly reduced blood glucose levels, suggesting their potential as therapeutic agents for diabetes management .

2. Anticancer Activity

The anticancer potential of this compound was assessed through cytotoxicity assays against various cancer cell lines. The results indicated that certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells:

Cell LineIC50 (µM)Remarks
HeLa26Significant growth inhibition
MCF735Moderate cytotoxicity
Hek293t>150Minimal toxicity to normal cells

These findings suggest that the compound could be further investigated for its role in cancer therapy, particularly due to its selective activity against malignant cells .

The mechanisms underlying the biological activities of this compound are believed to involve:

Inhibition of Enzymatic Activity : The compound acts as an inhibitor of α-amylase, which is crucial for carbohydrate digestion and glucose absorption.

Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death, although further mechanistic studies are required to clarify these pathways.

Case Studies

A notable case study involved the synthesis and evaluation of several benzodioxol derivatives for their antidiabetic effects. Among these derivatives, this compound showed promising results in lowering blood glucose levels in diabetic mice after repeated dosing over a week.

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